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molecular formula C13H16N4O B8357493 2-Methoxy-8-piperazin-1-yl-[1,5]-naphthyridine

2-Methoxy-8-piperazin-1-yl-[1,5]-naphthyridine

Cat. No. B8357493
M. Wt: 244.29 g/mol
InChI Key: KRCGIFDYVJXTEQ-UHFFFAOYSA-N
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Patent
US08217029B2

Procedure details

A solution of 8-bromo-2-methoxy-[1,5]naphthyridine (4.78 g, 20 mmol, prepared as in WO 2006/032466) and piperazine (8.6 g, 100 mmol) in 1-pentanol (20 mL) was heated at 80° C. over night. The mixture was cooled and the precipitate filtered off. The filtrate was diluted with EA (100 mL) and washed with water (20 mL). The aq. phase contains some product, which was extracted with DCM/MeOH 9:1 (3×30 mL). The org. phases were combined, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by CC (EA/MeOH 4:1 to MeOH) to give the desired intermediate (4.7 g, 96%) as yellow oil.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2.[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>C(O)CCCC>[CH3:13][O:12][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[C:2]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[CH:3]=[CH:4][N:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
4.78 g
Type
reactant
Smiles
BrC=1C=CN=C2C=CC(=NC12)OC
Name
Quantity
8.6 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
ADDITION
Type
ADDITION
Details
The filtrate was diluted with EA (100 mL)
WASH
Type
WASH
Details
washed with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM/MeOH 9:1 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by CC (EA/MeOH 4:1 to MeOH)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=C(C=CN=C2C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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